DL-2-Benzylserine
Overview
Description
DL-2-Benzylserine is a chemical compound with the molecular formula C10H13NO3 . It appears as a beige to light brown crystalline powder or flakes .
Synthesis Analysis
Racemic-protected α-ethynylphenylalanine was synthesized from DL-2-Benzylserine using α-benzylserinal as a key intermediate . The absolute configuration of both enantiomers was determined by vibrational circular dichroism .Molecular Structure Analysis
The molecular weight of DL-2-Benzylserine is 195.215 . Its IUPAC name is (2S)-2-amino-2-benzyl-3-hydroxypropanoic acid . The InChI Key is ZMNNAJIBOJDHAF-JTQLQIEISA-N .Chemical Reactions Analysis
DL-2-Benzylserine has been used in the synthesis of racemic-protected α-ethynylphenylalanine . This synthesis process involved the use of α-benzylserinal as a key intermediate .Physical And Chemical Properties Analysis
DL-2-Benzylserine is a beige to slightly brown crystalline powder . It has a molecular weight of 195.22 g/mol . The melting point ranges from 245°C to 263°C .Scientific Research Applications
Synthesis and Resolution
DL-2-Benzylserine is used in the synthesis and resolution of protected α-ethynylphenylalanine enantiomers. The racemic-protected α-ethynylphenylalanine, synthesized from DL-2-Benzylserine, was successfully resolved by HPLC on a chiral stationary phase at a semipreparative scale. The absolute configuration of both enantiomers was determined, highlighting its significance in stereochemistry (Benfodda et al., 2015).
Inhibition Studies
DL-2-Benzylserine is involved in inhibition studies, particularly as a competitive inhibitor of carboxypeptidase A. It shows significant interaction with enzymes, suggesting its potential in biochemical studies and therapeutic applications (Galardy & Kortylewicz, 1984).
Derivative Applications in Cerebral Ischemia
Derivatives of DL-2-Benzylserine, such as 2-(1-Hydroxypentyl)-benzoate, have been studied for their effects on cerebral blood flow and infarct volume in models of transient focal cerebral ischemia. These studies suggest the potential therapeutic applications of DL-2-Benzylserine derivatives in treating cerebral ischemia (Zhang et al., 2006).
Reduction Studies
DL-2-Benzylserine is used in reduction studies to yield N-substituted aminoglyceraldehydes, demonstrating its role in organic synthesis and chemical transformations (Angrick, 1985).
Amino Acid Synthesis
It plays a role in the synthesis of DL-Homoserine, an important amino acid in biochemical studies related to amino acid metabolism. Its utilization in synthesis methods underscores its versatility in biochemistry (Hayashi, 1959).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-benzyl-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNNAJIBOJDHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370030 | |
Record name | DL-2-BENZYLSERINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-2-Benzylserine | |
CAS RN |
4740-47-0 | |
Record name | DL-2-BENZYLSERINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.